3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
Description
3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a benzothiadiazine derivative characterized by a fused benzo ring system, a 1,2,4-thiadiazine 1,1-dioxide core, and a 3-(1-(methylamino)ethyl) substituent. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)16(14,15)13-10;/h3-7,11H,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUOEJMVYZQKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Temperature : 0–5°C during reagent addition, followed by stirring at room temperature.
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Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.
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Workup : Precipitation via cold water addition and recrystallization from hexane.
Yield : 72–77% for analogous amidines.
Cyclization: Formation of the 1,2,4-Thiadiazine 1,1-Dioxide Core
The amidine intermediate undergoes AlCl₃-catalyzed heterocyclization to form the bicyclic structure. This step exploits the proximity of the sulfonyl chloride and olefin groups for regioselective ring closure.
Optimized Cyclization Protocol
Key Structural Validation :
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X-ray Crystallography : Confirmed C=N bond lengths (1.289–1.299 Å) and delocalization in the N=C(CCl₃)-N system.
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¹H-NMR : Characteristic singlet at δ 3.68 ppm for methyl groups adjacent to the thiadiazine ring.
One-Pot Synthesis Approach
To improve efficiency, the condensation and cyclization steps are combined into a single reaction vessel:
Procedure
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Reagent Addition : Sequential addition of 1a , 2a , and Et₃N in CH₂Cl₂ at 0–5°C.
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Catalyst Introduction : AlCl₃ added directly to the reaction mixture post-condensation.
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Isolation : Precipitation with water and purification via methanol/water recrystallization.
Advantages :
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Eliminates intermediate amidine isolation.
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Maintains yields comparable to stepwise synthesis (72% for 4a ).
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to enhance solubility and stability.
Salt Generation Protocol
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Acid Treatment : Stirring the thiadiazine derivative in methanolic HCl.
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Precipitation : Dilution with water to isolate the hydrochloride salt.
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Drying : Air-drying or lyophilization for hygroscopic products.
Characterization :
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 77% | 72% |
| Reaction Time | 48 hours | 24 hours |
| Purity (HPLC) | >98% | >95% |
| Scalability | Moderate | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiadiazines exhibit promising anticancer properties. A review of various 1,3,4-thiadiazole derivatives suggests that they can act as potential anticancer agents by inducing apoptosis in cancer cells. For instance, compounds derived from 2,3-dihydroxybenzoic acid showed significant antiproliferative activity against human cancer cell lines such as A549 and HeLa .
Antimicrobial Properties
Thiadiazine derivatives have also been evaluated for their antimicrobial activities. A study focused on the synthesis of novel thiadiazole compounds demonstrated their effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
KAT Inhibition
The compound is noted for its role as an inhibitor of KAT (lysine acetyltransferases) enzymes in the MYST family. These enzymes are involved in histone modification and gene regulation. Inhibiting KATs can have implications in cancer therapy and other diseases related to epigenetic modifications .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride involves its interaction with ATP-sensitive potassium channels, leading to the modulation of potassium ion flow across cell membranes. This activity can result in various physiological effects, including vasodilation and insulin release inhibition . Additionally, the compound has been shown to inhibit certain enzymes, such as xanthine oxidase and aldose reductase, which are involved in oxidative stress and diabetic complications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Benzothiadiazine vs. Thienothiadiazine Dioxides
- Target Compound : Features a benzo-fused thiadiazine dioxide core.
- Thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxides: Replace the benzo ring with a thiophene ring (e.g., compounds 26 and 28 in ). These isosteric analogs retain the thiadiazine dioxide core but exhibit altered electronic properties due to sulfur's electronegativity. For instance, 6-chloro-4-ethyl-thieno[2,3-e]-thiadiazine dioxide (24) demonstrated potent AMPA receptor modulation and cognitive enhancement at 0.3 mg/kg orally, suggesting thiophene rings may improve bioavailability or target engagement .
Pyridothiadiazine Dioxides
Substituent Effects at the 3-Position
Methylaminoethyl Group (Target Compound)
- Similar substituents in pyridothiadiazines (e.g., 3-(3,3-dimethyl-2-butylamino) analogs) showed KATP channel-opening activity, suggesting this group's role in tissue selectivity .
Halogen and Alkyl Substituents
- 7-Chloro-3-methyl-2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide : A chloro and methyl substituent at positions 7 and 3, respectively, is a reference AMPA receptor modulator. The methyl group may stabilize the tautomeric 4H-form critical for activity .
- Fluorine-Substituted Analogs : Introduction of fluorine at the 7-position in benzo[e]thiadiazine dioxides generally reduced PI3Kδ inhibitory activity, highlighting substituent sensitivity .
Key Research Findings
Role of the Thiadiazine Core : The 1,2,4-thiadiazine 1,1-dioxide scaffold is critical for hydrogen bonding with target proteins. Replacement with dithiazine (e.g., 1,4,2-dithiazine) abolished KATP activity but introduced calcium channel-blocking effects, underscoring the core's importance .
Impact of Substituents: Methylaminoethyl Group: Likely enhances solubility and target engagement via protonation at physiological pH. Thiophene vs. Benzene Rings: Thieno analogs showed superior in vivo efficacy (e.g., compound 24), suggesting improved pharmacokinetics .
Tautomerism : Crystallographic data confirm the 4H-tautomer predominates in pyrido-thiadiazines, stabilizing interactions with ion channels .
Biological Activity
3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a compound belonging to the class of thiadiazines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Thiadiazine derivatives are known for their wide range of biological activities, including:
- Antioxidant Activity : Some thiadiazine derivatives exhibit antioxidant properties comparable to ascorbic acid. They have been tested for DPPH scavenging and iron chelating activities, showing promising results in various assays .
- Antimicrobial Effects : Studies indicate that thiadiazines can possess antifungal activity against several mycotoxicogenic fungi such as Aspergillus flavus and Fusarium graminearum. This suggests potential applications in treating fungal infections .
- Neuropharmacological Effects : Thiadiazines have been reported to exhibit sedative, antianxiety, and anticonvulsant properties. Their ability to modulate neurotransmitter systems may contribute to these effects .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes such as carbonic anhydrase, which is crucial in various physiological processes .
- Interaction with Receptors : The compound may interact with neurotransmitter receptors or ion channels, influencing neuronal excitability and synaptic transmission .
Research Findings and Case Studies
A number of studies have explored the biological activity of thiadiazine derivatives:
Q & A
Q. What safety protocols mitigate risks during synthesis and handling of reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
